molecular formula C19H12Cl2N2OS B2512822 5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole CAS No. 400085-45-2

5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole

Cat. No.: B2512822
CAS No.: 400085-45-2
M. Wt: 387.28
InChI Key: CKKLEIDWOKPUHF-UHFFFAOYSA-N
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Description

5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole (5-Cl-2-CBS-BX) is a novel synthetic molecule that has recently been studied for its potential in scientific research applications. This molecule is a member of the benzoxazole family, a group of heterocyclic compounds containing an oxygen-nitrogen ring system. 5-Cl-2-CBS-BX has been investigated for its potential to act as an inhibitor of certain enzymes, as well as its ability to interact with some proteins and receptors. The aim of

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors

Research on omeprazole, a proton pump inhibitor chemically distinct but conceptually related to the compound of interest, provides insights into the synthesis and identification of pharmaceutical impurities. This study emphasizes the novel synthesis processes for proton pump inhibitors and their impurities, which can be utilized for further studies in various aspects, including the development of new inhibitors and the identification of impurities in marketed formulations (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Microwave-assisted Synthesis of Benzoxazole Derivatives

Another study highlights the importance of benzoxazole derivatives in medicinal chemistry due to their pharmacological activities. The use of microwave irradiation in the synthesis of benzoxazole derivatives increases diversity and accelerates research in modern chemistry. This method provides an efficient way to synthesize benzoxazole derivatives with a broad range of pharmacological properties, suggesting potential applications in drug discovery and material science (Özil & Menteşe, 2020).

S-arylation of 2-mercaptobenzazoles

The synthesis of 2-arylthio-benzazoles, including benzothiazoles and benzoxazoles, demonstrates significant biological and pharmacological properties. This comprehensive review discusses efficient strategies for synthesizing these compounds, highlighting their broad substrate scope, high generality, and satisfactory yield. Such methods are valuable for constructing various 2-arylthio-benzazoles, potentially leading to new research applications in pharmacology and biology (Vessally, Mohammadi, Hosseinian, Didehban, & Edjlali, 2018).

Antioxidant Capacity Reaction Pathways

Research on the antioxidant capacity of benzothiazoline derivatives, which are structurally related to benzoxazoles, provides insights into reaction pathways that underlie various assays. This study could inform applications in assessing the antioxidant capacity of compounds, including those related to the specified benzoxazole derivative. Understanding these reaction pathways is crucial for developing new antioxidants with potential applications in food engineering, medicine, and pharmacy (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Properties

IUPAC Name

5-chloro-2-[2-[(2-chlorophenyl)methylsulfanyl]pyridin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c20-13-7-8-17-16(10-13)23-18(24-17)14-5-3-9-22-19(14)25-11-12-4-1-2-6-15(12)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKLEIDWOKPUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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